molecular formula C11H11BrFNO B5146057 N-(4-bromo-2-fluorophenyl)cyclobutanecarboxamide

N-(4-bromo-2-fluorophenyl)cyclobutanecarboxamide

Cat. No. B5146057
M. Wt: 272.11 g/mol
InChI Key: GQNIGYXBAKQZRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally related compounds often involves nucleophilic substitution reactions, cycloaddition processes, and the use of protecting groups to achieve the desired molecular framework. For instance, the synthesis of cyclobutanecarboxamide derivatives typically follows multi-step reaction sequences, starting from commercially available precursors through nucleophilic substitution reactions and ester hydrolysis, achieving moderate to high yields (Zhou et al., 2021).

Molecular Structure Analysis

X-ray crystallography provides detailed information on the molecular structure of cyclobutanecarboxamide derivatives, revealing the conformation of the cyclobutane ring and the positioning of substituents. For example, studies on cis-2-phenylcyclobutanecarboxylic acid derivatives have shown puckered cyclobutane rings due to substituent crowding, with significant insights into bond lengths and molecular geometry (Reisner et al., 1983).

Chemical Reactions and Properties

Cyclobutanecarboxamide compounds participate in various chemical reactions, including cycloadditions, which are crucial for extending the molecular framework and introducing functional groups. Photocatalytic [2 + 2] cycloadditions, for example, enable the construction of cyclobutane-fused molecules, demonstrating the reactivity and versatility of these compounds (Liu et al., 2020).

Physical Properties Analysis

The physical properties of cyclobutanecarboxamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature of the substituents and the molecular conformation. Crystallographic studies provide insights into the packing and hydrogen bonding patterns in the solid state, affecting the compound's stability and solubility (Sapnakumari et al., 2014).

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c12-8-4-5-10(9(13)6-8)14-11(15)7-2-1-3-7/h4-7H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNIGYXBAKQZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)cyclobutanecarboxamide

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